molecular formula C15H13BrClNO2 B5127082 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide

3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide

Numéro de catalogue B5127082
Poids moléculaire: 354.62 g/mol
Clé InChI: RHMCGMNTAUYQGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are involved in various cellular processes, including inflammation, immune response, and cancer progression. In recent years, BRD0705 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.

Mécanisme D'action

3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide acts as a competitive inhibitor of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting the binding of BET proteins to chromatin, this compound reduces the expression of downstream target genes, including oncogenes and pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In cancer, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation and autoimmune disorders, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to a reduction in inflammation and tissue damage.

Avantages Et Limitations Des Expériences En Laboratoire

3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BET proteins. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, the off-target effects of this compound on other bromodomain-containing proteins can lead to unwanted side effects and complicate the interpretation of results.

Orientations Futures

Despite its limitations, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has shown significant promise as a therapeutic agent in various diseases. Future research should focus on developing more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, the identification of biomarkers that predict the response to BET inhibitors can help identify patients who are most likely to benefit from this therapy. Finally, the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, can enhance their efficacy and reduce the risk of resistance.

Méthodes De Synthèse

The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzaldehyde, which is then reacted with 3-chloro-4-methyl aniline to obtain this compound. The final product is obtained after purification and characterization using various spectroscopic techniques.

Applications De Recherche Scientifique

3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BET proteins are known to regulate the expression of oncogenes, and their inhibition has shown promising results in preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammation and autoimmune disorders, BET proteins play a crucial role in the regulation of cytokine production and immune cell activation. This compound has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of various autoimmune disorders, including rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)10-4-6-14(20-2)12(16)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMCGMNTAUYQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.